REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[Br:9]C1C(=O)C(Br)=CC(Br)(Br)C=1.[OH-].[Na+]>C(Cl)Cl>[Br:9][C:7]1[CH:6]=[CH:5][C:3]([NH2:4])=[C:2]([F:1])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
35 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C(C(=CC(C1)(Br)Br)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the organic fraction shaken against 15% NaOH solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After several hours
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
The methylene chloride fraction is washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over calcium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |